Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate
Description
Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate is a β-keto ester featuring a 4-chloro-2-fluorophenyl substituent and a methyl ester group. Its structure combines electron-withdrawing substituents (Cl, F) on the aromatic ring, which influence electronic properties and reactivity, and a methyl ester group that impacts solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGMNSOWSCAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240921 | |
| Record name | Methyl 4-chloro-2-fluoro-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171102-22-0 | |
| Record name | Methyl 4-chloro-2-fluoro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171102-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-2-fluoro-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The esterification follows a nucleophilic acyl substitution mechanism:
- Protonation : The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.
- Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Deprotonation and Elimination : The intermediate collapses, eliminating water and regenerating the catalyst.
Standard Protocol :
Catalytic Variations
Alternative catalysts have been explored to improve efficiency:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 65–70 | 6–12 | 80–85 |
| HCl (gas) | 60–65 | 8–10 | 70–75 |
| p-Toluenesulfonic acid | 70–75 | 4–6 | 85–90 |
Source: Adapted from VulcanChem (2002) and EP2644590A1 (2012).
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. Continuous flow reactors have replaced batch processes in many facilities, offering precise control over reaction parameters.
Continuous Flow Esterification
Key Advantages :
- Enhanced heat transfer and mixing efficiency.
- Reduced reaction time (2–4 hours vs. 6–12 hours in batch).
- Higher yields (90–95%) due to minimized side reactions.
Process Parameters :
| Parameter | Value |
|---|---|
| Reactor Type | Tubular plug-flow |
| Temperature | 70–75°C |
| Pressure | 1–2 bar |
| Residence Time | 30–45 minutes |
Solvent-Free Approaches
Recent patents describe solvent-free esterification using microwave irradiation:
- Conditions : 100–120°C, 20–30 minutes.
- Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).
- Yield : 88–92% with >98% purity.
Alternative Synthetic Routes
Transesterification of Ethyl Esters
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate can be transesterified with methanol using lipase enzymes or metal alkoxides:
Grignard Reaction Derivatives
A less common route involves reacting methyl acetoacetate with 4-chloro-2-fluorophenylmagnesium bromide:
- Grignard Formation : Mg, THF, 0°C.
- Nucleophilic Addition : Methyl acetoacetate added dropwise.
- Quenching and Isolation : Dilute HCl, extraction with ethyl acetate.
Optimization Strategies
Catalyst Recycling
Industrial processes increasingly adopt recyclable catalysts:
Byproduct Mitigation
Common byproducts (e.g., dimethyl ether) are minimized via:
- Distillation : Remove low-boiling byproducts during reaction.
- Adsorption : Activated carbon post-treatment.
Purification and Isolation
Crystallization Techniques
Crude product is purified via recrystallization:
Chromatographic Methods
For high-purity requirements (e.g., pharmaceutical intermediates):
- Column Chromatography : Silica gel, hexane/ethyl acetate (4:1).
- HPLC Analysis : Confirms purity >99.5%.
Quality Control and Analytical Characterization
| Analytical Method | Parameters | Specification |
|---|---|---|
| HPLC | C18 column, 254 nm, MeOH/H₂O (70:30) | Retention time: 8.2 min |
| ¹H NMR | (CDCl₃, 400 MHz): δ 3.75 (s, 3H, OCH₃), 7.45–7.55 (m, 3H, Ar-H) | — |
| IR | 1745 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | — |
Data compiled from VulcanChem (2002) and WO2023000636A1 (2022).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid.
Reduction: Methyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid, which can then interact with biological macromolecules. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with halogenated aryl groups exhibit distinct electronic and steric effects:
- Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CID 11195926): Differs only in the ester group (ethyl vs. methyl). The ethyl group may slightly increase lipophilicity compared to the methyl analog .
- Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate: Contains an additional imidazolidinone moiety, introducing hydrogen-bonding capabilities and rigidifying the structure .
- Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate: The methoxy group is electron-donating, contrasting with the electron-withdrawing Cl/F substituents. This difference alters keto-enol tautomerism and reactivity .
Ester Group Modifications
The ester group influences solubility and synthetic utility:
- tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate: The tert-butyl group offers steric protection for the keto moiety, improving stability during synthetic steps .
Physical and Spectroscopic Properties
Infrared Spectroscopy
All β-keto esters show characteristic carbonyl stretches:
Crystallographic Data
- Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate: Monoclinic crystal system (P2₁/n) with unit cell parameters a = 11.4644 Å, b = 12.0231 Å, c = 15.1184 Å . The imidazolidinone ring induces planar rigidity, contrasting with flexible analogs lacking such moieties.
Cyclization Reactions
- Methyl 3-(furan-2-yl)-3-oxopropanoate derivatives: Undergo cation-π cyclizations to form spiro-fused or bridged structures, with halogen substituents (Cl, Br) directing regioselectivity .
- Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate: The fluorine atom’s electronegativity may enhance electrophilicity at the keto carbon, facilitating nucleophilic additions .
Biological Activity
Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate is an organic compound classified as an ester, notable for its unique structural features that may influence its biological activity. This compound has garnered attention in various fields, particularly in pharmaceutical development due to its potential interactions with biological macromolecules.
- Molecular Formula : C10H8ClFO3
- Molecular Weight : Approximately 230.62 g/mol
- CAS Number : 171102-22-0
- InChI Key : ACYGMNSOWSCAJT-UHFFFAOYSA-N
The compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and temperature. Its reactivity primarily stems from the ester functional group, which is susceptible to hydrolysis under acidic or basic conditions.
The biological activity of this compound is largely attributed to its hydrolysis into the corresponding acid, 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid. This active form can interact with various biological targets, including enzymes and receptors, potentially influencing metabolic pathways and enzyme activities. The presence of chloro and fluoro substituents on the phenyl ring is believed to enhance binding affinity and specificity to these targets.
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although specific data on its efficacy compared to standard antimicrobial agents remains limited.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be linked to its structural features, particularly the electron-withdrawing nature of the chloro and fluoro groups.
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid with methanol, often catalyzed by an acid catalyst under reflux conditions. This process can be optimized for industrial applications through continuous flow techniques.
Table 2: Synthesis Conditions
| Step | Conditions |
|---|---|
| Esterification | Acid-catalyzed, reflux |
| Purification | Filtration followed by recrystallization |
Q & A
Q. What are the common synthetic routes for Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate?
The compound is synthesized via acid-catalyzed esterification of 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid with methanol. Key steps include:
- Using H₂SO₄ as a catalyst under reflux conditions to ensure complete conversion.
- Isolation via filtration after cooling, followed by purification through recrystallization. For industrial-scale research, continuous flow processes may enhance yield and efficiency by optimizing temperature and catalyst concentration .
Q. What are the key chemical reactions of this compound?
The compound undergoes:
- Hydrolysis : Cleavage of the ester bond under acidic/basic conditions to yield 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid and methanol.
- Nucleophilic substitutions : Reactivity at the carbonyl group enables amide formation with amines, critical for synthesizing bioactive derivatives. These reactions are monitored via TLC or NMR to track intermediate formation .
Q. How is the compound’s purity and identity confirmed in synthetic chemistry?
- Purity : Assessed via HPLC or GC-MS.
- Structural confirmation :
- FT-IR for ester C=O stretches (~1740 cm⁻¹).
- ¹H/¹³C NMR for phenyl ring protons (δ 7.2–8.1 ppm) and ketone carbons (δ 190–200 ppm).
- High-resolution mass spectrometry for molecular ion validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectrometry data require cross-validation with single-crystal X-ray diffraction . For example, Acta Crystallographica studies resolved positional ambiguities in the halogenated phenyl ring using SHELXL refinement, which models electron density maps to confirm substituent positions and bond angles. This method is particularly critical for distinguishing between ortho/para isomers .
Q. What methodologies are recommended for analyzing the kinetic behavior of its hydrolysis reaction?
- pH-stat titration or in-situ NMR monitors reaction progress under varying pH and temperature.
- Pseudo-first-order kinetics are expected under excess water, with rate constants () calculated using the Arrhenius equation to determine activation energy ().
- Comparative studies on analogous esters (e.g., ethyl derivatives) suggest acid-catalyzed mechanisms dominate at low pH, while base-promoted pathways prevail at high pH .
Q. What strategies optimize regioselectivity in nucleophilic additions to its ketone moiety?
- Steric/electronic effects : The electron-withdrawing 4-chloro-2-fluorophenyl group directs nucleophiles to the less hindered carbonyl position.
- Computational modeling : Density Functional Theory (DFT) predicts favored attack sites by analyzing frontier molecular orbitals.
- Experimental tuning : Lewis acids (e.g., Mg(OTf)₂) or bulky solvents (e.g., THF) steer nucleophile orientation. Competitive experiments with substituted nucleophiles quantify selectivity ratios .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in nucleophilic substitution studies?
- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation side products.
- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis studies to track oxygen incorporation.
- Cross-technique validation : Pair HPLC with LC-MS to confirm product identity when unexpected peaks arise .
Structural and Mechanistic Insights
| Property | Methodological Approach | Key Reference |
|---|---|---|
| Crystal structure | X-ray diffraction (monoclinic P21/n, Å, ) | |
| Hydrolysis mechanism | pH-dependent kinetic profiling with Arrhenius analysis | |
| Regioselectivity | DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
